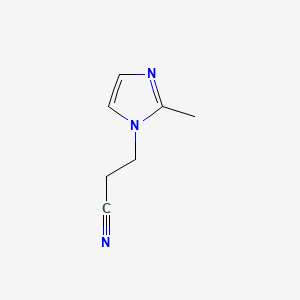

1H-Imidazole-1-propanenitrile, 2-methyl-

描述

Contextualization within Imidazole (B134444) Derivatives Research

Imidazole derivatives are a cornerstone of heterocyclic chemistry, primarily due to their prevalence in biologically active molecules and their versatile applications in materials science. amazonaws.com The imidazole ring is a key structural motif in essential biomolecules such as the amino acid histidine and purine (B94841) bases in DNA. This biological significance has spurred extensive research into synthetic imidazole derivatives for pharmaceutical applications, including antifungal, antibacterial, and anticancer agents. amazonaws.com

1H-Imidazole-1-propanenitrile, 2-methyl- fits into this broader context as a functionalized imidazole. The introduction of the propanenitrile side chain via cyanoethylation of 2-methylimidazole (B133640) creates a versatile intermediate for further chemical transformations. nih.gov The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, opening pathways to a diverse range of more complex heterocyclic systems.

Significance as a Research Subject in Organic Synthesis and Applied Chemistry

The significance of 1H-Imidazole-1-propanenitrile, 2-methyl- in organic synthesis stems from its role as a versatile building block. The cyanoethylation of imidazoles is a well-established synthetic route, providing straightforward access to compounds of this class. nih.gov The presence of both a nucleophilic imidazole nitrogen (N-3) and an electrophilic nitrile carbon allows for a variety of subsequent chemical modifications.

In applied chemistry, this compound and its analogues are of interest as precursors to ionic liquids. researchgate.net Imidazolium-based ionic liquids are valued for their low vapor pressure, thermal stability, and tunable properties, making them "green" alternatives to volatile organic solvents in various chemical processes. researchgate.net The nitrile functionality in 1H-Imidazole-1-propanenitrile, 2-methyl- can be quaternized to form nitrile-functionalized imidazolium (B1220033) salts, which are important precursors to these advanced materials. nih.gov

Overview of Current Research Trajectories for 1H-Imidazole-1-propanenitrile, 2-methyl-

Current research involving 1H-Imidazole-1-propanenitrile, 2-methyl- and related compounds is primarily focused on three main areas:

Development of Novel Pharmaceuticals: The imidazole core is a well-known pharmacophore. Researchers are exploring the modification of the propanenitrile side chain to synthesize new molecules with potential therapeutic activities. The nitrile group can act as a handle to introduce further complexity and modulate the biological properties of the parent imidazole structure.

Coordination Chemistry and Materials Science: The nitrogen atoms of the imidazole ring are excellent ligands for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). chemrxiv.orgchemrxiv.org Research is ongoing into the use of functionalized imidazoles like 1H-Imidazole-1-propanenitrile, 2-methyl- as ligands to create novel materials with applications in catalysis, gas storage, and sensing. The nitrile group can also participate in coordination or be a site for post-synthetic modification of the resulting materials. chemrxiv.orgchemrxiv.org

Synthesis of Advanced Ionic Liquids: The demand for task-specific ionic liquids is a driving force in this area of research. The nitrile functionality can impart specific properties to the resulting ionic liquids, such as enhanced polarity or the ability to coordinate metal ions. This makes nitrile-functionalized imidazolium salts derived from 1H-Imidazole-1-propanenitrile, 2-methyl- attractive targets for the development of new electrolytes, extraction agents, and catalytic media. researchgate.net

Physicochemical Properties of 1H-Imidazole-1-propanenitrile, 2-methyl-

The physicochemical properties of 1H-Imidazole-1-propanenitrile, 2-methyl- are fundamental to its application in research and synthesis. While a comprehensive, publicly available dataset of all its properties is not readily found in a single source, a compilation of available data and properties of closely related analogues provides a good understanding of this compound.

Table 1: Physicochemical Properties of 1H-Imidazole-1-propanenitrile, 2-methyl- and Related Compounds

| Property | 1H-Imidazole-1-propanenitrile, 2-methyl- | 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- |

| Molecular Formula | C₇H₉N₃ epa.gov | C₉H₁₃N₃ chembk.com |

| Molecular Weight | 135.17 g/mol epa.gov | 163.22 g/mol chembk.com |

| Boiling Point | Not available | 245-246 °C chembk.com |

| Density | Not available | 0.950 g/mL at 25 °C chembk.com |

| Refractive Index | Not available | n20/D 1.5070 chembk.com |

Interactive Data Table

The following table allows for a side-by-side comparison of the known physicochemical properties of 1H-Imidazole-1-propanenitrile, 2-methyl- and its close analogue, 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl-.

| Feature | 1H-Imidazole-1-propanenitrile, 2-methyl- | 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- |

| Molecular Formula | C₇H₉N₃ epa.gov | C₉H₁₃N₃ chembk.com |

| Molecular Weight ( g/mol ) | 135.17 epa.gov | 163.22 chembk.com |

| Boiling Point (°C) | Data not available | 245-246 chembk.com |

| Density (g/mL at 25 °C) | Data not available | 0.950 chembk.com |

| Refractive Index (n20/D) | Data not available | 1.5070 chembk.com |

Synthesis and Reactivity

Synthetic Methodologies

The primary synthetic route to 1H-Imidazole-1-propanenitrile, 2-methyl- is the cyanoethylation of 2-methylimidazole. This reaction is a Michael addition of the imidazole to acrylonitrile (B1666552). A general procedure for the cyanoethylation of imidazoles involves refluxing the imidazole with acrylonitrile in a suitable solvent, such as ethanol (B145695). nih.gov

A specific example for the synthesis of the parent compound, 3-(1H-imidazol-1-yl)propanenitrile, involves refluxing 1H-imidazole with acrylonitrile in ethanol overnight, followed by evaporation of the excess reagents and solvent, and vacuum distillation of the residue to yield the product. nih.gov This methodology can be adapted for the synthesis of 1H-Imidazole-1-propanenitrile, 2-methyl- by substituting 1H-imidazole with 2-methylimidazole.

Chemical Reactivity

The chemical reactivity of 1H-Imidazole-1-propanenitrile, 2-methyl- is dictated by the functional groups present in the molecule: the imidazole ring and the nitrile group.

Imidazole Ring: The imidazole ring is aromatic and possesses two nitrogen atoms. The N-3 nitrogen is basic and can be protonated or alkylated. The ring itself can undergo electrophilic substitution reactions, although the conditions need to be carefully controlled to avoid reaction at the nitrogen atoms.

Nitrile Group: The nitrile group (-C≡N) is a versatile functional group. The carbon atom is electrophilic and susceptible to nucleophilic attack. This allows for a range of transformations:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (3-(2-methyl-1H-imidazol-1-yl)propanoic acid).

Reduction: The nitrile group can be reduced to a primary amine (3-(2-methyl-1H-imidazol-1-yl)propan-1-amine) using reducing agents such as lithium aluminum hydride.

Addition of Grignard Reagents: Reaction with Grignard reagents followed by hydrolysis can convert the nitrile group into a ketone.

Applications in Academic Research

Role in Organic Synthesis

As a bifunctional molecule, 1H-Imidazole-1-propanenitrile, 2-methyl- serves as a valuable intermediate in the synthesis of more complex organic structures. The reactivity of both the imidazole ring and the nitrile group can be exploited to build larger molecular frameworks. For instance, the nitrile group can be converted to other functional groups, which can then participate in further reactions. The imidazole ring can be N-alkylated at the 3-position or undergo other modifications.

Applications in Coordination Chemistry

The nitrogen atoms of the imidazole ring in 1H-Imidazole-1-propanenitrile, 2-methyl- can act as ligands, coordinating to metal ions to form coordination compounds. The resulting metal complexes can have interesting structural, magnetic, and catalytic properties. The propanenitrile side chain can also influence the coordination behavior and the properties of the resulting complexes. For example, it can participate in hydrogen bonding or, in some cases, the nitrile nitrogen can also coordinate to a metal center. Research on related imidazole derivatives has shown their utility in the construction of coordination polymers and metal-organic frameworks (MOFs). chemrxiv.orgchemrxiv.org

Precursor for Functional Materials

1H-Imidazole-1-propanenitrile, 2-methyl- is a key precursor in the synthesis of functional materials, particularly ionic liquids. Quaternization of the N-3 position of the imidazole ring with an alkyl halide, followed by anion exchange, leads to the formation of nitrile-functionalized imidazolium salts. These salts can exhibit unique properties as ionic liquids, such as specific solubilities and coordination abilities, making them suitable for applications in catalysis, electrochemistry, and separations. researchgate.net

属性

IUPAC Name |

3-(2-methylimidazol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-7-9-4-6-10(7)5-2-3-8/h4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESYNEDUKZDRJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066950 | |

| Record name | 1H-Imidazole-1-propanenitrile, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23996-55-6 | |

| Record name | 1-Cyanoethyl-2-methylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23996-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-1-propanenitrile, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023996556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-1-propanenitrile, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole-1-propanenitrile, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1H-imidazole-1-propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-1H-imidazole-1-propanenitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L5TW6M6R6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Studies for 1h Imidazole 1 Propanenitrile, 2 Methyl

Regioselective Synthesis Strategies

Regioselectivity is a critical aspect in the synthesis of 1H-Imidazole-1-propanenitrile, 2-methyl-, ensuring the desired N1-alkylation of the imidazole (B134444) ring. Various strategies have been developed to achieve high regioselectivity, which are detailed below.

Nucleophilic Addition Approaches, including Acrylonitrile (B1666552) Addition to Imidazole Precursors

The direct synthesis of 1H-Imidazole-1-propanenitrile, 2-methyl- can be achieved via a nucleophilic addition reaction, specifically the aza-Michael addition of 2-methylimidazole (B133640) to acrylonitrile. This reaction, also known as cyanoethylation, involves the addition of the N-H bond of the imidazole ring across the carbon-carbon double bond of acrylonitrile. The nucleophilic nitrogen of the 2-methylimidazole attacks the β-carbon of the acrylonitrile, leading to the formation of the desired product.

The reaction is influenced by the nucleophilicity of the imidazole. It has been noted that 2-methylimidazole exhibits a slower reaction rate in aza-Michael additions compared to the unsubstituted imidazole. This is attributed to the electronic effect of the methyl group at the C2 position, which can diminish the acidity and nucleophilicity of the reacting nitrogen. The reaction can often be performed under solvent- and catalyst-free conditions at elevated temperatures, typically around 80 °C.

| Reactant 1 | Reactant 2 | Reaction Type | Key Features |

| 2-Methylimidazole | Acrylonitrile | Aza-Michael Addition (Cyanoethylation) | Slower reaction rate compared to imidazole; can be conducted under solvent-free conditions. |

Cyclocondensation and Cyclization Reactions for Imidazole Ring Formation

The formation of the 2-methylimidazole ring, the precursor to the final product, is often accomplished through cyclocondensation reactions. The Debus-Radziszewski imidazole synthesis is a classic and commercially significant method for this purpose. wikipedia.orgscribd.com This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (acetaldehyde), and ammonia (B1221849). wikipedia.org

In a typical procedure for the synthesis of 2-methylimidazole via the Debus method, an aqueous solution of glyoxal (B1671930) and acetaldehyde (B116499) is added to an aqueous solution of ammonia. google.com The reaction mixture is then heated to facilitate the condensation and cyclization, leading to the formation of the 2-methylimidazole ring. google.com Yields for this reaction can be quite high, with some patented procedures reporting up to 85-90% of the theoretical yield. google.comgoogle.com The reaction conditions, such as temperature and the molar ratio of the reactants, are crucial for optimizing the yield and purity of the product. google.comgoogle.com

| Reactants | Reaction Type | Product | Reported Yield |

| Glyoxal, Acetaldehyde, Ammonia | Debus-Radziszewski Imidazole Synthesis | 2-Methylimidazole | 85-90% google.comgoogle.com |

The mechanism of the Debus-Radziszewski synthesis is thought to proceed in two main stages. First, the dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. This diimine then condenses with the aldehyde to form the final imidazole product. wikipedia.org

Alkylation at the N1 Position of the Imidazole Ring

Once the 2-methylimidazole ring is formed, the propanenitrile group is introduced at the N1 position through an alkylation reaction. To achieve regioselectivity for N1-alkylation over N3-alkylation, the reaction conditions must be carefully controlled. Factors such as the choice of solvent, base, and temperature play a significant role.

Studies on the alkylation of substituted imidazoles have shown that the use of specific solvent and base combinations can lead to high regioselectivity. For instance, in the alkylation of 2-methyl-5-nitro-1H-imidazole, using acetonitrile (B52724) as the solvent in the presence of potassium carbonate (K2CO3) as the base resulted in good yields of the N1-alkylated product. researchgate.net Increasing the reaction temperature, for example to 60°C, has also been shown to improve the yields of N-alkylated imidazoles. researchgate.net While the specific alkylating agent in this case was not 3-bromopropanenitrile, the principles of regioselective N-alkylation are transferable. The propanenitrile group is typically introduced using a reagent such as 3-bromopropanenitrile or acrylonitrile itself in a Michael addition fashion as described in section 2.1.1.

| Imidazole Substrate | Alkylating Agent Principle | Solvent | Base | Key Finding |

| 2-Methyl-5-nitro-1H-imidazole | N-alkylation | Acetonitrile | K2CO3 | Good yields and regioselectivity for N1-alkylation are achievable with this solvent/base system. researchgate.net |

Multi-Step Synthesis Protocols and Optimization

The synthesis of 1H-Imidazole-1-propanenitrile, 2-methyl- is often carried out as a multi-step process. The optimization of these protocols focuses on improving yields, reducing reaction times, and employing environmentally benign conditions.

Two-Step Synthetic Pathways

A common and logical two-step pathway for the synthesis of 1H-Imidazole-1-propanenitrile, 2-methyl- involves:

Synthesis of 2-methylimidazole: This is typically achieved through the Debus-Radziszewski reaction as detailed in section 2.1.2. wikipedia.org This step provides the core imidazole structure.

Cyanoethylation of 2-methylimidazole: The synthesized 2-methylimidazole is then reacted with acrylonitrile to introduce the propanenitrile side chain at the N1 position, as described in section 2.1.1.

Reaction Condition Optimization (e.g., temperature, solvent, catalysts, inert atmosphere)

The synthesis of 1H-Imidazole-1-propanenitrile, 2-methyl-, typically achieved through the cyanoethylation of 2-methylimidazole, is highly sensitive to reaction conditions. Optimization of parameters such as temperature, solvent, and catalysts is crucial for achieving high yields and purity.

Temperature: The reaction, often an aza-Michael addition, generally requires heating to proceed at an efficient rate. For the related synthesis of 3-(1H-Imidazol-1-yl)propanenitrile, heating to 80 °C was necessary to dissolve the starting imidazole and initiate the reaction. d-nb.info Similarly, studies on the N-alkylation of other substituted imidazoles, such as 4-nitroimidazole (B12731) and 2-methyl-5-nitroimidazole (B138375), have shown that increasing the temperature to 60°C markedly improves product yields. derpharmachemica.comresearchgate.net Room temperature reactions often result in significantly lower yields. researchgate.net

Solvent: The choice of solvent plays a significant role in reaction efficiency. While some protocols for aza-Michael additions have been developed under solvent-free conditions, which aligns with the principles of green chemistry, the use of a solvent is often unavoidable to ensure proper mixing and heat transfer. d-nb.infoniscpr.res.in For N-alkylation reactions of nitroimidazoles, acetonitrile has been identified as a superior solvent compared to dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), leading to better yields. derpharmachemica.comresearchgate.net

Catalysts and Reagents: A notable advantage of the aza-Michael addition of imidazoles to acrylonitrile is that it can proceed efficiently without a catalyst. d-nb.info However, for broader N-alkylation strategies, the choice of base is critical. In the synthesis of N-alkyl nitroimidazoles, potassium carbonate (K2CO3) was found to be more effective than potassium hydroxide (B78521) (KOH), resulting in higher product yields. researchgate.net Microwave-assisted synthesis, sometimes using solid supports like silica (B1680970) gel, has also emerged as an effective method for promoting the synthesis of substituted imidazoles. niscpr.res.in

Inert Atmosphere: While not always explicitly detailed, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) is a standard practice in organic synthesis to prevent oxidation and other side reactions involving atmospheric components. The use of specialized glassware like Schlenk tubes in related preparations suggests that the exclusion of air and moisture is beneficial for the reaction's outcome. d-nb.info

The optimization of these conditions is a multifactorial process, with the ideal parameters depending on the specific reactants and the desired scale of the synthesis.

| Parameter | Condition | Effect on Reaction | Reference |

|---|---|---|---|

| Temperature | 60-80 °C | Improves reaction rate and yield compared to room temperature. | d-nb.infoderpharmachemica.comresearchgate.net |

| Solvent | Solvent-free | Environmentally friendly option for aza-Michael additions. | d-nb.infoniscpr.res.in |

| Solvent | Acetonitrile | Provides higher yields in N-alkylation compared to DMSO or DMF. | derpharmachemica.comresearchgate.net |

| Catalyst/Base | None (Catalyst-free) | Sufficient for aza-Michael addition of imidazole to acrylonitrile. | d-nb.info |

| Catalyst/Base | Potassium Carbonate (K2CO3) | Effective base for N-alkylation, providing better yields than KOH. | derpharmachemica.comresearchgate.net |

| Atmosphere | Inert (e.g., Nitrogen) | Prevents potential side reactions, recommended for sensitive reagents. | d-nb.info |

Synthesis of Analogues and Functionalized Derivatives of 1H-Imidazole-1-propanenitrile, 2-methyl-

The versatile structure of 1H-Imidazole-1-propanenitrile, 2-methyl- allows for extensive modification on both the imidazole core and the propanenitrile side chain. The synthesis of analogues and functionalized derivatives is a key area of research aimed at exploring and modulating the compound's chemical and physical properties.

Strategies for Introducing Diverse Substituents on the Imidazole Core

The functionalization of the imidazole ring is a well-established field in heterocyclic chemistry, offering numerous pathways to introduce a wide array of substituents at various positions. researchgate.netresearchgate.net These strategies can be broadly categorized into methods for C-substitution and N-substitution.

C-Substitution Strategies:

De Novo Synthesis: Classic methods like the Debus synthesis, which involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia, are still used to create C-substituted imidazoles from acyclic precursors. nih.gov

Multi-Component Reactions (MCRs): Modern synthetic approaches often favor MCRs for their efficiency and atom economy. niscpr.res.in For instance, a one-pot, four-component reaction between a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) can directly yield highly substituted imidazoles under solvent-free conditions. organic-chemistry.org

Metal-Catalyzed Cross-Coupling: For introducing aryl and other complex moieties, transition metal-catalyzed reactions are indispensable tools. nih.gov

N-Substitution Strategies:

Direct N-Alkylation: This is the most common method for introducing substituents at the nitrogen atoms. It typically involves reacting the imidazole heterocycle with an alkylating agent (e.g., an alkyl halide) in the presence of a base. nih.gov The regioselectivity of the alkylation on the two different nitrogen atoms can be controlled by the existing substituents on the ring and the specific reaction conditions employed. derpharmachemica.com

N-Arylation: Catalytic methods, such as copper-catalyzed N-arylation using aryl iodides, allow for the efficient introduction of phenyl and other aromatic groups onto the imidazole nitrogen. nih.gov

These synthetic methodologies provide a robust toolbox for creating a diverse library of imidazole derivatives, which can then be converted to their corresponding propanenitrile analogues.

| Strategy | Description | Typical Reagents | Reference |

|---|---|---|---|

| Debus Synthesis | Condensation reaction to form the imidazole ring with C-substituents. | Dicarbonyl, aldehyde, ammonia | nih.gov |

| Multi-Component Reactions | One-pot synthesis of highly substituted imidazoles. | α-haloketones, aldehydes, amines, ammonium acetate | niscpr.res.inorganic-chemistry.org |

| Direct N-Alkylation | Introduction of alkyl groups at a ring nitrogen. | Alkyl halide, base (e.g., K2CO3) | nih.gov |

| Catalytic N-Arylation | Introduction of aryl groups at a ring nitrogen. | Aryl halide, copper catalyst, base | nih.gov |

Synthesis of Propanenitrile Derivatives with Varied Imidazole Substitutions

Building upon the strategies for core functionalization, a variety of propanenitrile derivatives with different substituents on the imidazole ring have been synthesized. These analogues are typically prepared by the cyanoethylation of the pre-functionalized imidazole derivative.

Nitro-Substituted Derivatives: The introduction of a nitro group, a potent electron-withdrawing group, significantly alters the electronic properties of the molecule. The synthesis of N-alkylated 2-methyl-5-nitroimidazole demonstrates that a substituent can be incorporated onto the imidazole ring prior to the addition of the side chain. derpharmachemica.com The synthesis of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole is another example of a highly functionalized nitroimidazole derivative that can serve as a precursor for more complex structures. nih.gov

Alkyl- and Aryl-Substituted Analogues: The literature contains reports on various analogues where the methyl group at the 2-position or hydrogens at other positions are replaced. Examples include 1H-Imidazole-1-propanenitrile, 2-phenyl- and 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl-. ontosight.aisielc.com The synthesis of these compounds would logically start from the corresponding substituted imidazoles (2-phenylimidazole or 2-ethyl-4-methylimidazole) followed by reaction with acrylonitrile.

The ability to synthesize these varied derivatives is crucial for structure-activity relationship studies and the development of new materials and molecules with tailored properties.

| Derivative Name | Key Substituent(s) on Imidazole Core | Synthetic Precursor (Imidazole) | Reference |

|---|---|---|---|

| 1H-Imidazole-1-propanenitrile, 2-methyl-5-nitro- | 2-methyl, 5-nitro | 2-methyl-5-nitro-1H-imidazole | derpharmachemica.com |

| 1H-Imidazole-1-propanenitrile, 2-phenyl- | 2-phenyl | 2-phenylimidazole | ontosight.ai |

| 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- | 2-ethyl, 4-methyl | 2-ethyl-4-methylimidazole | sielc.com |

| Derivative of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole | 4-(chloromethyl)phenyl, 1,2-dimethyl, 5-nitro | 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole | nih.gov |

Chemical Reactivity and Reaction Pathways of 1h Imidazole 1 Propanenitrile, 2 Methyl

Reactivity of the Nitrile Functional Group

The propanenitrile side chain of 1H-Imidazole-1-propanenitrile, 2-methyl- is characterized by the presence of a cyano (-C≡N) group. This group's reactivity is dominated by the electrophilic nature of the carbon atom and the nucleophilicity of the nitrogen atom, stemming from the carbon-nitrogen triple bond.

Nucleophilic Additions Involving the Cyano Group

The carbon atom of the cyano group is susceptible to attack by nucleophiles. These reactions typically involve the addition of a nucleophile to the carbon-nitrogen triple bond, leading to the formation of an intermediate imine anion, which can then be further transformed. numberanalytics.com

Common nucleophilic addition reactions for nitriles include:

Grignard Reagents: Reaction with Grignard reagents (R-MgX) followed by hydrolysis yields ketones. The reaction proceeds through the formation of an imine intermediate which is then hydrolyzed.

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds (R-Li) can add to the nitrile group to form ketones after a hydrolytic workup.

Hydride Reagents: Strong hydride donors like lithium aluminum hydride (LiAlH₄) add to the nitrile, leading to reduction to a primary amine (see section 3.1.3).

While specific studies on nucleophilic additions to 1H-Imidazole-1-propanenitrile, 2-methyl- are not extensively documented, the general reactivity of nitriles suggests that it would readily undergo such transformations. The imidazole (B134444) ring, being electron-rich, is unlikely to interfere with the nucleophilic attack on the distant cyano group.

Table 1: Predicted Products of Nucleophilic Addition to 1H-Imidazole-1-propanenitrile, 2-methyl-

| Nucleophile | Reagent Example | Intermediate | Final Product (after hydrolysis) |

| Grignard Reagent | CH₃MgBr | Imine | 1-(2-methyl-1H-imidazol-1-yl)pentan-3-one |

| Organolithium | C₆H₅Li | Imine | 1-phenyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-one |

Hydrolysis Kinetics and Product Characterization

Nitriles can be hydrolyzed to either amides or carboxylic acids under acidic or basic conditions. The reaction proceeds via nucleophilic attack of water or hydroxide (B78521) ion on the nitrile carbon. numberanalytics.comebsco.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the nitrile is first protonated, which activates the carbon-nitrogen triple bond towards nucleophilic attack by water. The initial product is an amide, which can be further hydrolyzed to a carboxylic acid upon prolonged heating.

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), the hydroxide ion acts as the nucleophile, attacking the nitrile carbon. The resulting intermediate is protonated by water to form an amide, which can be further hydrolyzed to a carboxylate salt.

Reductive Transformations to Amine Derivatives

The reduction of the nitrile group is a synthetically important transformation that leads to the formation of primary amines. This can be achieved through various methods, including catalytic hydrogenation and the use of chemical reducing agents. wikipedia.org

A notable example of this transformation for a closely related compound involves the catalytic hydrogenation of 1-cyanoethyl-2-methylimidazole using Raney Nickel as a catalyst. This reaction yields 1-(3-aminopropyl)-2-methylimidazole. The process is typically carried out under a hydrogen atmosphere, and the addition of ammonia (B1221849) can be used to suppress the formation of secondary and tertiary amine by-products. wikipedia.org

Table 2: Conditions for the Reduction of 1-cyanoethyl-2-methylimidazole

| Reducing Agent | Catalyst | Solvent | Product |

| Hydrogen Gas | Raney Nickel | Ethanol (B145695) with Ammonia | 1-(3-aminopropyl)-2-methylimidazole |

Other common reducing agents for nitriles include:

Reactivity of the Imidazole Ring System

The imidazole ring in 1H-Imidazole-1-propanenitrile, 2-methyl- is an aromatic heterocycle containing two nitrogen atoms. Its reactivity is influenced by the electron-donating and electron-withdrawing properties of the nitrogens and the substituents on the ring. The 2-methyl group is an electron-donating group, which generally increases the electron density of the ring, making it more susceptible to electrophilic attack.

Electrophilic Substitution Reactions on the Imidazole Moiety

The imidazole ring is generally susceptible to electrophilic attack, with substitution typically occurring at the C4 or C5 positions. globalresearchonline.netquora.com The electron-donating 2-methyl group in 1H-Imidazole-1-propanenitrile, 2-methyl- is expected to further activate the ring towards electrophiles. The substitution pattern is directed by the stability of the cationic intermediate (arenium ion). Attack at C4 or C5 results in a more stable intermediate where the positive charge can be delocalized over both nitrogen atoms.

Common electrophilic substitution reactions for imidazoles include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring.

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid can lead to the substitution of hydrogen atoms with halogen atoms.

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: These reactions are generally less common for imidazoles due to the basicity of the ring nitrogen, which can coordinate with the Lewis acid catalyst and deactivate the ring.

While specific examples of electrophilic substitution on 1H-Imidazole-1-propanenitrile, 2-methyl- are scarce, the known reactivity of 1,2-dialkylimidazoles suggests that such reactions would proceed, with a preference for the C4 or C5 position.

Nucleophilic Substitution Reactions on the Imidazole Moiety

Nucleophilic substitution on the imidazole ring is generally difficult due to the electron-rich nature of the aromatic system. globalresearchonline.netresearchgate.net Such reactions typically require the presence of a good leaving group and/or strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack.

In the case of 1H-Imidazole-1-propanenitrile, 2-methyl-, the ring is substituted with an electron-donating methyl group and an alkyl chain, neither of which significantly activates the ring for nucleophilic substitution. Therefore, direct nucleophilic displacement of a hydrogen atom on the imidazole ring is highly unlikely under normal conditions.

For nucleophilic substitution to occur on an imidazole ring, it would typically require a pre-functionalized substrate, for example, a halo-substituted imidazole. Even in such cases, the reaction conditions can be harsh.

Coordination Chemistry with Metal Ions

The imidazole moiety is a highly effective ligand in coordination chemistry, capable of forming stable complexes with a wide array of metal ions. researchgate.netazjournalbar.com 1H-Imidazole-1-propanenitrile, 2-methyl-, by virtue of its imidazole ring, is expected to exhibit significant coordinating properties. The primary site of coordination is the sp2-hybridized nitrogen atom (N-3) of the imidazole ring, which possesses a lone pair of electrons readily available for donation to a metal center. researchgate.netnih.gov

The presence of the 2-methyl group on the imidazole ring may introduce some steric hindrance compared to unsubstituted imidazole, potentially influencing the stability and geometry of the resulting metal complexes. researchgate.net The propanenitrile group, while containing a nitrogen atom, is generally a weaker coordinating agent than the imidazole ring nitrogen.

Studies on unsubstituted 1H-imidazole have shown that it acts as a monodentate ligand, forming complexes with various transition metal ions. researchgate.netazjournalbar.com The resulting coordination geometries are dependent on the specific metal ion and the stoichiometry of the reaction. For instance, complexes with Cr³⁺ and Co²⁺ have been shown to adopt an octahedral geometry, while Zn²⁺ forms tetrahedral complexes. researchgate.netazjournalbar.com The stability of these complexes is often correlated with the basicity of the imidazole ligand. researchgate.net

The coordination of 1H-Imidazole-1-propanenitrile, 2-methyl- with metal ions can lead to the formation of diverse supramolecular structures and materials with potential applications in catalysis and materials science. cymitquimica.com

Table 1: Coordination Behavior of 1H-Imidazole with Various Metal Ions This table is based on the behavior of the parent compound, 1H-imidazole, and serves as a predictive model for the coordination of 1H-Imidazole-1-propanenitrile, 2-methyl-.

| Metal Ion | Typical Coordination Geometry | Composition Example | Reference |

| Cr³⁺ | Octahedral | Cr(IM)₄(H₂O)₂₃ | researchgate.netazjournalbar.com |

| Co²⁺ | Octahedral | [Co(IM)₆]Cl₂ | researchgate.netazjournalbar.com |

| Zn²⁺ | Tetrahedral | [Zn(IM)₂(H₂O)₂] | researchgate.netazjournalbar.com |

| Ni²⁺ | Octahedral | Not specified | jake-song.com |

| Cu²⁺ | Square Planar/Octahedral | Not specified | researchgate.netjake-song.com |

| Mn²⁺ | Octahedral | Not specified | researchgate.net |

| Cd²⁺ | Tetrahedral/Octahedral | Not specified | researchgate.net |

IM represents the 1H-imidazole ligand.

Reaction Mechanisms of 1H-Imidazole-1-propanenitrile, 2-methyl-

The reactivity of 1H-Imidazole-1-propanenitrile, 2-methyl- is dictated by the functional groups present: the imidazole ring and the propanenitrile side chain. The imidazole ring contains two nitrogen atoms, one of which (N-3) is unprotonated and acts as a potent nucleophile and base, while the other (N-1) is part of the propanenitrile substituent. nih.gov

A primary reaction mechanism involving this compound is its synthesis via the cyanoethylation of 2-methylimidazole (B133640). This reaction is a classic example of a Michael addition or conjugate addition.

Mechanism: Synthesis via Cyanoethylation of 2-Methylimidazole

The synthesis involves the reaction of 2-methylimidazole with acrylonitrile (B1666552) (propenenitrile).

Base Catalysis: The reaction is typically catalyzed by a base, which enhances the nucleophilicity of the imidazole. However, the imidazole itself can act as the nucleophile. The unprotonated nitrogen atom of 2-methylimidazole attacks the electrophilic β-carbon of the acrylonitrile molecule.

Nucleophilic Attack: The lone pair of electrons on the N-3 nitrogen of 2-methylimidazole attacks the terminal carbon of the double bond in acrylonitrile. This is the rate-determining step.

Proton Transfer: The resulting carbanion intermediate is then protonated by a proton source in the reaction medium, which could be another molecule of the starting imidazole or a solvent molecule, to yield the final product, 1H-Imidazole-1-propanenitrile, 2-methyl-.

This reaction pathway is analogous to the preparation of similar compounds, such as 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl-, from the corresponding substituted imidazole and acrylonitrile. chembk.com

The nitrile group (-C≡N) on the propanenitrile side chain also offers a site for various chemical transformations, such as hydrolysis to a carboxylic acid or reduction to a primary amine, although these are general reactions of nitriles and not specific to the imidazole moiety's influence. cymitquimica.comontosight.ai The imidazole ring itself can participate in electrophilic substitution reactions, though the conditions must be carefully controlled.

Computational and Theoretical Chemistry Studies on 1h Imidazole 1 Propanenitrile, 2 Methyl

Electronic Structure Elucidation using Quantum Chemical Methods (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure of molecules. For imidazole (B134444) derivatives, DFT calculations are routinely employed to determine optimized molecular geometry, electronic energies, and the distribution of electron density.

By solving approximations of the Schrödinger equation, DFT can map the electron density and electrostatic potential of a molecule. For a related compound, N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine, DFT studies at the B3LYP level were used to identify sites susceptible to electrophilic and nucleophilic attack through Molecular Electrostatic Potential (MESP) maps. niscpr.res.in Such an analysis for 1H-Imidazole-1-propanenitrile, 2-methyl- would reveal regions of negative potential, likely around the nitrogen atoms of the imidazole ring and the nitrile group, indicating their propensity for electrophilic attack. Conversely, regions of positive potential would highlight sites for nucleophilic attack.

Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. For a series of newly synthesized imidazole-pyrazole-benzo[f]chromene hybrids, DFT calculations were used to understand their electronic properties and potential bioactivity. researchgate.net A similar study on 1H-Imidazole-1-propanenitrile, 2-methyl- would provide its HOMO-LUMO gap, offering a quantitative measure of its kinetic stability and the energy required for electronic excitation.

Table 1: Representative DFT-Calculated Properties for Imidazole Derivatives (Note: Data is for illustrative purposes based on studies of various imidazole derivatives and not specific to 1H-Imidazole-1-propanenitrile, 2-methyl-)

| Property | Typical Calculated Value/Observation | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.0 to -2.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.5 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.0 to 5.0 D | Influences solubility and intermolecular interactions |

Prediction of Reactivity and Reaction Energetics

Computational methods can go beyond static electronic structure to predict how a molecule will behave in chemical reactions.

Modeling of Nucleophilic/Electrophilic Sites (e.g., Fukui Indices)

To quantify the reactivity of different atomic sites within a molecule, reactivity descriptors derived from conceptual DFT are often calculated. Fukui functions are particularly useful as they indicate the change in electron density at a specific point in the molecule when the total number of electrons is changed. This allows for the identification of the most likely sites for nucleophilic, electrophilic, and radical attack.

For instance, in a study of two new imidazole derivatives, Fukui functions were calculated to investigate local reactivity properties. scbt.com For 1H-Imidazole-1-propanenitrile, 2-methyl-, such calculations would pinpoint which of the two nitrogen atoms in the imidazole ring is more susceptible to electrophilic attack and which carbon atoms are more prone to nucleophilic attack. This provides a more nuanced view of reactivity than MESP maps alone.

Transition-State Simulations and Energy Barrier Determination

Computational chemistry is also instrumental in mapping out the entire energy landscape of a chemical reaction, including the high-energy transition states that connect reactants and products. By locating the transition state structure and calculating its energy, the activation energy (energy barrier) for a reaction can be determined.

For example, a DFT analysis of a [3+2] heterocyclization reaction involving a 1,2,4-triazole (B32235) identified the key energy barriers and reaction stages. zsmu.edu.ua This type of simulation for reactions involving 1H-Imidazole-1-propanenitrile, 2-methyl-, such as its synthesis or subsequent derivatization, would provide crucial information on reaction feasibility and kinetics. By understanding the energy barriers, reaction conditions can be optimized to favor the desired product.

Molecular Dynamics and Monte Carlo Simulations for Intermolecular Interactions

While quantum chemical methods are excellent for studying individual molecules, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to explore the behavior of a molecule in a larger system, such as in a solvent or interacting with other molecules. These methods use classical mechanics to simulate the movements of atoms and molecules over time.

MD simulations have been used to assess the stability of imidazole derivatives when interacting with biological targets, such as proteins. ajchem-a.com In such a simulation for 1H-Imidazole-1-propanenitrile, 2-methyl-, the molecule would be placed in a simulated environment (e.g., a box of water molecules), and the trajectories of all atoms would be calculated over a period of time. This can reveal stable conformations, hydrogen bonding patterns, and how the molecule interacts with its surroundings. For example, a crystallographic study of the related 3-(1H-imidazol-1-yl)propanenitrile revealed short intermolecular contacts between an imidazole nitrogen atom and a C-H group of a neighboring molecule, indicating weak hydrogen bonding. nih.govresearchgate.net MD simulations could explore the dynamics of these and other potential interactions in a liquid state.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Analyses

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the structural or physicochemical properties of a series of compounds with their biological activity or physical properties. conicet.gov.ar These models are heavily reliant on computational chemistry to generate a wide array of molecular descriptors.

For imidazole-containing compounds, QSAR studies have been successfully used to build predictive models for their antibacterial and anticancer activities. mdpi.com In these studies, descriptors are calculated for a set of related molecules with known activities. These descriptors can include electronic properties (e.g., partial charges, dipole moment from DFT), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., LogP).

A hypothetical QSAR study including 1H-Imidazole-1-propanenitrile, 2-methyl- would involve synthesizing a series of analogues with variations in their structure and measuring their activity for a specific biological target. Computational methods would then be used to calculate descriptors for each molecule. Statistical analysis, such as multiple linear regression, would then be used to build an equation that relates the descriptors to the observed activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds.

Table 2: Common Descriptors Used in QSAR/QSPR Studies of Imidazole Derivatives (Note: This is a representative list and not exhaustive)

| Descriptor Type | Example Descriptors | Information Encoded |

|---|---|---|

| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Electron distribution, polar interactions, reactivity |

| Steric/Topological | Molecular Weight, Molar Refractivity, Wiener Index | Size, shape, and branching of the molecule |

| Hydrophobic | LogP (octanol-water partition coefficient) | Solubility and membrane permeability |

| 3D-Descriptors | Solvent Accessible Surface Area (SASA) | Molecular surface properties and accessibility for interaction |

Role as a Chemical Building Block for Complex Molecule Synthesis

1H-Imidazole-1-propanenitrile, 2-methyl- is a key precursor in the synthesis of more complex molecules. Its imidazole core is a common feature in many biologically active compounds, and the propanenitrile group offers a reactive site for further chemical modifications.

Imidazole derivatives are integral to the development of modern agrochemicals. While specific pesticides or herbicides derived directly from 1H-Imidazole-1-propanenitrile, 2-methyl- are not extensively documented in publicly available research, the closely related compound, 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile, is utilized as a building block in the formulation of agrochemicals. chemimpex.com This suggests a potential role for 1H-Imidazole-1-propanenitrile, 2-methyl- in similar applications, where the imidazole moiety can contribute to the biological activity and stability of the final product, potentially enhancing the efficacy of pesticides and herbicides. chemimpex.com The synthesis of such compounds often involves the modification of the propanenitrile group or further substitution on the imidazole ring.

Table 1: General Synthesis Parameters for Imidazole-based Agrochemicals

| Parameter | Description |

|---|---|

| Starting Material | Imidazole derivative (e.g., 1H-Imidazole-1-propanenitrile, 2-methyl-) |

| Reaction Type | Varies (e.g., alkylation, condensation, cyclization) |

| Key Reagents | Dependent on the desired final product |

| Catalyst | Often used to improve yield and reaction time |

The development of specialty chemicals often relies on versatile building blocks like 1H-Imidazole-1-propanenitrile, 2-methyl-. For instance, the related compound 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile is recognized for its potential in producing corrosion inhibitors and polymer additives. chemimpex.com Imidazole derivatives, in a broader context, are known to be effective corrosion inhibitors due to the presence of heteroatoms (nitrogen) that can adsorb onto metal surfaces and form a protective layer. kfupm.edu.sa The synthesis of such specialty chemicals would involve leveraging the chemical reactivity of the imidazole ring and the nitrile functional group of 1H-Imidazole-1-propanenitrile, 2-methyl-.

Catalytic Applications in Organic Transformations

The nitrogen atoms in the imidazole ring of 1H-Imidazole-1-propanenitrile, 2-methyl- can act as nucleophiles or bases, making it and its derivatives suitable for catalytic applications.

Imidazole and its derivatives have been investigated as latent catalysts, particularly in the curing of epoxy resins. espublisher.comgoogle.com Latent catalysts are inactive at room temperature and become active only when triggered by an external stimulus, such as heat. This property is highly desirable in industrial applications like one-component epoxy adhesives, as it provides a long shelf life. espublisher.com The mechanism of latency in modified imidazoles can involve a thermally reversible reaction that blocks the catalytic site at lower temperatures. For example, a modified imidazole can be designed to thermally decompose and release the active imidazole catalyst at a specific curing temperature. espublisher.com While direct research on 1H-Imidazole-1-propanenitrile, 2-methyl- as a latent catalyst is limited, its structural similarity to other catalytically active imidazoles suggests its potential in this area.

Table 2: Properties of a Modified Imidazole Latent Curing Agent System

| Property | Value/Observation |

|---|---|

| Storage Stability at Room Temp. | > 1 month |

| Curing Temperature Increase | From 125 °C to 146 °C (compared to unmodified) |

| Impact Strength of Cured Epoxy | Increased from 1.4 kJ/m² to 5.2 kJ/m² |

Data based on a modified imidazole system, indicating the potential for similar performance with derivatives of 1H-Imidazole-1-propanenitrile, 2-methyl-. espublisher.com

The catalytic activity of imidazoles in the curing of epoxy resins involves the nucleophilic attack of the nitrogen atom on the epoxide ring, leading to ring-opening polymerization. The imidazole is not consumed in the reaction but is regenerated, confirming its role as a true catalyst. researchgate.net The process can be summarized in the following general steps:

Initiation: The imidazole's tertiary nitrogen attacks an epoxy group, forming a zwitterionic adduct.

Propagation: The alkoxide end of the adduct attacks another epoxy monomer, propagating the polymer chain.

Regeneration: The imidazole catalyst can be regenerated through various pathways, allowing it to initiate new polymer chains. researchgate.net

This catalytic cycle allows for the efficient curing of epoxy resins, and derivatives like 1H-Imidazole-1-propanenitrile, 2-methyl- are expected to follow a similar mechanistic pathway.

Advanced Materials Research and Polymer Science

Imidazole-containing polymers are a significant area of research due to their wide range of applications in catalysis, membranes, and as ionic liquids. researchgate.net While specific polymers synthesized directly from 1H-Imidazole-1-propanenitrile, 2-methyl- are not prominently featured in the reviewed literature, the synthesis of copolymers using other imidazole-based monomers, such as 2-allyloxymethyl-1-methylimidazole with methyl methacrylate, has been demonstrated. epa.gov These studies show that the incorporation of imidazole moieties can enhance the thermal stability of the resulting polymers. epa.gov This suggests that 1H-Imidazole-1-propanenitrile, 2-methyl- could potentially be used as a monomer or a modifying agent to create polymers with tailored properties for advanced material applications.

1H-Imidazole-1-propanenitrile, 2-methyl-: A Compound of Interest in Chemical Sciences Research

The chemical compound 1H-Imidazole-1-propanenitrile, 2-methyl-, a derivative of the versatile imidazole heterocyclic family, has garnered attention in various fields of chemical research. Its unique molecular structure, featuring a nitrile group and a substituted imidazole ring, imparts properties that make it a valuable component in the development of advanced materials and industrial applications. This article explores its specific roles in polymer science and corrosion inhibition, detailing the scientific principles and research findings associated with its use.

Biological and Medicinal Chemistry Research Applications of 1h Imidazole 1 Propanenitrile, 2 Methyl

Investigations into Enzyme Inhibition Mechanisms

The 2-methylimidazole (B133640) scaffold, the central component of 1H-Imidazole-1-propanenitrile, 2-methyl-, has been a subject of investigation for its role in modulating enzyme activity. The interactions are complex, ranging from direct inhibition of metabolic enzymes to the induction of others, highlighting the nuanced effects of this chemical structure within biological systems.

Interaction with Specific Molecular Targets in Biochemical Pathways

Research into 2-methylimidazole and its derivatives has identified several specific molecular enzyme targets.

Cytochrome P450 (CYP) Enzymes: The imidazole (B134444) nucleus is known to interact with the heme iron of cytochrome P450 enzymes, often leading to inhibition. Studies have shown that 2-methylimidazole itself is an inhibitor of CYP2E1, although it is less potent than the parent imidazole compound. nih.gov More complex 2-alkylimidazole derivatives have demonstrated significant inhibitory activity against a panel of major drug-metabolizing CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, at a concentration of 10 µM. nih.gov

Kinases: A primary focus of research for imidazole-containing compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. Derivatives have been developed as potent inhibitors of p38α mitogen-activated protein (MAP) kinase, with some analogs exhibiting IC₅₀ and Kᵢ values in the low single-digit nanomolar range. nih.gov Other research has focused on developing hybrids that act as multi-kinase inhibitors, targeting enzymes such as Epidermal Growth Factor Receptor (EGFR), HER2, and Cyclin-Dependent Kinase 2 (CDK2). mdpi.com

Uridine Diphosphate Glucuronosyltransferase (UDPGT): In contrast to inhibition, 2-methylimidazole has been shown to induce the activity of hepatic UDPGT in animal models. This enzyme is a key component of phase II metabolism, responsible for conjugating molecules to facilitate their excretion. nih.gov

Table 1: Enzyme Inhibition by 2-Methylimidazole Derivatives

| Compound Class | Target Enzyme | Inhibition Value (IC₅₀ or Kᵢ) | Reference |

|---|---|---|---|

| 2-Alkylimidazole | p38α MAP kinase | IC₅₀: 3.0 nM | nih.gov |

| 2-Alkylimidazole | p38α MAP kinase | Kᵢ: 2.0 nM | nih.gov |

| Benzimidazole-hydrazide Hybrid | EGFR | IC₅₀: 8.41 µM | mdpi.com |

| Benzimidazole-hydrazide Hybrid | HER2 | IC₅₀: 9.03 µM | mdpi.com |

| Benzimidazole-hydrazide Hybrid | CDK2 | IC₅₀: 10.11 µM | mdpi.com |

Impact on Biochemical Pathways

By interacting with these molecular targets, 2-methylimidazole-containing compounds can significantly impact major biochemical pathways.

The inhibition of CYP enzymes can alter the metabolism of numerous xenobiotics and endogenous compounds, which is a critical consideration in drug development to avoid drug-drug interactions. nih.govnih.gov Conversely, the induction of UDPGT by 2-methylimidazole can accelerate the clearance of substances that undergo glucuronidation, such as the thyroid hormone T₄, potentially disrupting the hypothalamic-pituitary-thyroid axis. nih.gov

The most profound impact is seen through the inhibition of kinase signaling cascades. The p38α MAP kinase pathway is central to the cellular response to stress and inflammation, playing a key role in the production of pro-inflammatory cytokines. nih.gov Inhibition of this pathway by 2-methylimidazole derivatives can thus have potent anti-inflammatory effects. In the context of cancer, the inhibition of kinases like EGFR, HER2, and CDK2 disrupts pathways essential for tumor cell proliferation, survival, and differentiation, forming the basis of targeted cancer therapy. mdpi.com

Exploration in Drug Discovery and Development

The ability of the 2-methylimidazole scaffold to interact with diverse biological targets makes it a valuable starting point for drug discovery. ontosight.ai The propanenitrile group on 1H-Imidazole-1-propanenitrile, 2-methyl- offers a site for chemical modification, allowing chemists to optimize biological activity and pharmacokinetic properties. ontosight.ai

Antimicrobial Properties Research

Derivatives of 2-methylimidazole have been investigated for their potential as antimicrobial agents. Research has shown that N-alkylimidazole derivatives exhibit notable activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. researchgate.net The mechanism is thought to be related to the lipophilicity of the molecule; increasing the length of an N-alkyl chain enhances the compound's ability to diffuse through the bacterial cell membrane. researchgate.net One study on 2-methyl-1-hydroxymethylimidazole, a hemiaminal of 2-methylimidazole, found it had moderate inhibitory activity and a concentration-dependent bactericidal effect, especially against Staphylococcus strains. farmaciajournal.com

Table 2: Antimicrobial Activity of 2-Substituted Imidazole Derivatives

| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| N-dodecylimidazole-2-carboxylic acid | S. aureus | 5 | researchgate.net |

| N-dodecylimidazole-2-carboxylic acid | B. subtilis | 5 | researchgate.net |

| N-decylimidazole-2-carboxylic acid | S. aureus | 10 | researchgate.net |

| N-decylimidazole-2-carboxylic acid | B. subtilis | 5 | researchgate.net |

| L-Valine derived imidazolium (B1220033) salt | E. coli | 128 | nih.gov |

| L-Valine derived imidazolium salt | B. subtilis | 4 | nih.gov |

Anticancer Activity Research

The field of oncology has seen extensive exploration of imidazole-based compounds. As mentioned, their ability to inhibit a wide range of protein kinases is a primary driver of their anticancer potential. nih.govmdpi.com Studies on various benzenesulfonamide-bearing imidazole derivatives have demonstrated significant cytotoxicity against triple-negative breast cancer (MDA-MB-231) and melanoma (IGR39) cell lines, with some compounds showing EC₅₀ values in the low micromolar range. mdpi.com The proposed mechanisms are diverse, including the inhibition of enzymes involved in cell proliferation and the induction of apoptosis. mdpi.com In vivo animal studies with 2-methylimidazole have shown that chronic exposure can lead to an increased incidence of thyroid and liver tumors, indicating a complex biological activity profile that underscores the importance of specific structural modifications to achieve selective anticancer effects. nih.gov

Table 3: In Vitro Anticancer Activity of Imidazole Derivatives

| Compound Class | Cancer Cell Line | Activity (IC₅₀ or EC₅₀ in µM) | Reference |

|---|---|---|---|

| Benzotriazole-Imidazol-2-thione | MCF-7 (Breast) | 3.57 | researchgate.net |

| Benzotriazole-Imidazol-2-thione | HCT-116 (Colon) | 2.63 | researchgate.net |

| Benzotriazole-Imidazol-2-thione | HL-60 (Leukemia) | 0.40 | researchgate.net |

| Benzenesulfonamide-Imidazole | IGR39 (Melanoma) | 27.8 | mdpi.com |

| Benzenesulfonamide-Imidazole | MDA-MB-231 (Breast) | 20.5 | mdpi.com |

Potential in Neurological Disorder Therapies

The therapeutic potential of imidazole-based structures is also being explored for neurological disorders. nih.gov While specific research on 1H-Imidazole-1-propanenitrile, 2-methyl- is limited in this area, studies on the core imidazole molecule provide a rationale for investigation. For instance, in a transgenic Drosophila model of Alzheimer's disease, administration of imidazole was found to improve cognition and rescue deficits in intracellular calcium homeostasis caused by the amyloid-β peptide. nih.gov The proposed mechanism involves the imidazole ring binding to histidine residues within amyloid-β aggregates, potentially disrupting their channel-forming activity and neurotoxic effects. nih.gov This suggests that the imidazole scaffold, as present in 1H-Imidazole-1-propanenitrile, 2-methyl-, could serve as a valuable chemical starting point for the development of novel therapeutics targeting neurodegenerative diseases. nih.gov

Design and Synthesis of Novel Therapeutic Agents based on Imidazole Scaffolds

The imidazole scaffold is a cornerstone in the design of novel therapeutic agents due to its versatile binding capabilities and presence in many biologically active molecules. nih.govresearchgate.net The structural characteristics of the imidazole ring allow it to interact with various enzymes and receptors through hydrogen bonds, coordination, ion-dipole, and cation-π interactions. nih.gov This versatility has been harnessed to develop a multitude of drugs targeting a wide range of diseases. nih.gov

While the broader class of imidazole derivatives has been extensively researched, specific information on the use of 1H-Imidazole-1-propanenitrile, 2-methyl- as a primary scaffold for the design and synthesis of novel therapeutic agents is not extensively detailed in publicly available research. General principles of medicinal chemistry suggest that the propanenitrile group on the imidazole ring could be a site for chemical modification to optimize the biological activity of potential lead compounds. ontosight.ai The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further synthetic transformations to create a library of new chemical entities.

The 2-methyl substituent on the imidazole ring can also influence the steric and electronic properties of the molecule, potentially affecting its interaction with biological targets. chemimpex.com However, without specific studies on this particular scaffold, any discussion on the design and synthesis of therapeutic agents remains speculative and based on the general knowledge of imidazole chemistry.

Interactive Table: Examples of Therapeutic Areas for Imidazole-Based Drugs

| Therapeutic Area | Examples of Imidazole-Containing Drugs | General Mechanism of Action (for the class) |

| Antifungal | Clotrimazole, Ketoconazole | Inhibition of ergosterol (B1671047) synthesis, a key component of fungal cell membranes. |

| Antibacterial | Metronidazole | Induces DNA damage in anaerobic bacteria. |

| Anticancer | Dacarbazine, Nilotinib | DNA alkylation, inhibition of specific kinases involved in cancer cell proliferation. nih.gov |

| Anti-inflammatory | Not applicable (as a direct example of a marketed drug class) | Inhibition of enzymes like cyclooxygenase (COX). |

| Antihypertensive | Losartan | Angiotensin II receptor blocker. |

Biochemical Research on Protein Interactions

The study of protein-ligand interactions is fundamental to understanding the mechanism of action of drugs and to the design of new therapeutic molecules. The imidazole ring, a key component of the amino acid histidine, plays a crucial role in protein structure and function, including enzyme catalysis and metal coordination. researchgate.net

Despite the general importance of imidazole in protein interactions, there is a notable lack of specific biochemical research in the public domain detailing the interactions of 1H-Imidazole-1-propanenitrile, 2-methyl- with proteins. Such research would typically involve techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and various biophysical assays to characterize the binding affinity and mode of interaction of the compound with specific protein targets.

The potential for 1H-Imidazole-1-propanenitrile, 2-methyl- to interact with proteins can be inferred from its structure. The imidazole nitrogen atoms can participate in hydrogen bonding with amino acid residues in a protein's binding site. nih.gov The 2-methyl group may engage in hydrophobic interactions, while the propanenitrile moiety could also contribute to binding through polar or hydrophobic contacts, depending on the nature of the protein's active site.

Without dedicated studies, it is not possible to provide detailed research findings on the specific protein interactions of 1H-Imidazole-1-propanenitrile, 2-methyl-.

Interactive Table: Potential Protein Interaction Sites of 1H-Imidazole-1-propanenitrile, 2-methyl-

| Structural Moiety of the Compound | Potential Type of Interaction with Proteins |

| Imidazole Ring Nitrogen Atoms | Hydrogen bonding (as donor or acceptor). |

| Imidazole Ring (Aromatic System) | π-π stacking with aromatic amino acid residues. |

| 2-Methyl Group | Hydrophobic (van der Waals) interactions. |

| Propanenitrile Group | Dipole-dipole interactions, potential for hydrogen bonding. |

Advanced Analytical and Spectroscopic Characterization of 1h Imidazole 1 Propanenitrile, 2 Methyl

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating 1H-Imidazole-1-propanenitrile, 2-methyl- from impurities and analyzing it within complex mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 1H-Imidazole-1-propanenitrile, 2-methyl-. A robust reverse-phase (RP) HPLC method has been developed for its separation and analysis under simple conditions. sielc.com

Method development typically involves optimizing the mobile phase composition and selecting an appropriate stationary phase. For this compound, a Newcrom R1 column, which is a specialized reverse-phase column with low silanol (B1196071) activity, has been shown to be effective. sielc.comsielc.com The mobile phase generally consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com The method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com For applications requiring detection by mass spectrometry (MS), the non-volatile phosphoric acid is typically substituted with a volatile alternative such as formic acid. sielc.com

Table 1: HPLC Method Parameters for 1H-Imidazole-1-propanenitrile, 2-methyl- Analysis

| Parameter | Condition | Rationale/Benefit |

|---|---|---|

| Technique | Reverse-Phase (RP) HPLC | Effective for separating moderately polar organic compounds. |

| Column | Newcrom R1 | Specialized reverse-phase column with low silanol activity for improved peak shape. sielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN) & Water | Common solvents for RP-HPLC, allowing for gradient or isocratic elution. sielc.com |

| Modifier | Phosphoric Acid or Formic Acid | Controls the ionization state of the analyte and improves peak symmetry. Formic acid is used for MS compatibility. sielc.com |

For faster analysis times and improved resolution, the principles of the HPLC method can be transferred to Ultra-Performance Liquid Chromatography (UPLC). UPLC utilizes columns packed with smaller particles (typically under 3 µm), which allows for higher flow rates without sacrificing separation efficiency. sielc.comsielc.com This makes UPLC a suitable technique for high-throughput screening and rapid purity assessments of 1H-Imidazole-1-propanenitrile, 2-methyl-. sielc.com The established HPLC method is directly applicable to UPLC systems, provided a column with smaller particles is used. sielc.comsielc.com

Spectroscopic Techniques for Structural Confirmation and Elucidation

Spectroscopic methods provide detailed information about the molecular structure of 1H-Imidazole-1-propanenitrile, 2-methyl-, confirming the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H (proton) and ¹³C NMR spectra provide a detailed map of the carbon and hydrogen framework.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the methyl group, the propionitrile (B127096) side chain, and the imidazole (B134444) ring. The methyl protons would appear as a singlet, while the two methylene (B1212753) groups of the propionitrile chain would present as two triplets due to spin-spin coupling. Protons on the imidazole ring typically appear in the aromatic region of the spectrum. researchgate.net

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Characteristic chemical shifts are expected for the methyl carbon, the methylene carbons, the nitrile carbon, and the carbons of the 2-methylimidazole (B133640) ring. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for 1H-Imidazole-1-propanenitrile, 2-methyl-

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ (on imidazole ring) | ~2.3 | Singlet |

| -CH₂-CN (methylene adjacent to nitrile) | ~2.8 | Triplet |

| -N-CH₂- (methylene adjacent to ring) | ~4.2 | Triplet |

| Imidazole Ring Protons | 6.8 - 7.5 | Doublets / Singlets |

Table 3: Predicted ¹³C NMR Chemical Shifts for 1H-Imidazole-1-propanenitrile, 2-methyl-

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (on imidazole ring) | ~13 |

| -CH₂-CN | ~18 |

| -N-CH₂- | ~42 |

| -C≡N (nitrile) | ~117 |

| C4/C5 of Imidazole Ring | 120 - 130 |

| C2 of Imidazole Ring | ~145 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1H-Imidazole-1-propanenitrile, 2-methyl- is expected to exhibit characteristic absorption bands that confirm its structure.

The most prominent and diagnostic peak would be from the nitrile (-C≡N) group, which shows a sharp and distinct absorption. cymitquimica.com Other key absorptions include those from the C-H bonds of the alkyl groups and the C=C and C=N bonds within the imidazole ring. researchgate.net

Table 4: Characteristic IR Absorption Bands for 1H-Imidazole-1-propanenitrile, 2-methyl-

| Functional Group | Wavenumber (cm⁻¹) | Intensity / Description |

|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium to Strong |

| C≡N Stretch (Nitrile) | 2210 - 2260 | Medium, Sharp |

| C=N Stretch (Imidazole Ring) | ~1680 | Medium |

| C=C Stretch (Imidazole Ring) | 1480 - 1600 | Medium |

| C-H Stretch (Aromatic/Ring) | ~3050 | Weak to Medium |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 1H-Imidazole-1-propanenitrile, 2-methyl-, which has a molecular formula of C₇H₉N₃, the calculated molecular weight is 135.17 g/mol . epa.gov

In an MS experiment, the molecule is ionized to produce a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound. The molecular ion can then undergo fragmentation, breaking into smaller, characteristic pieces. Analyzing these fragment ions provides further structural information and helps confirm the identity of the compound.

Table 5: Expected Mass Spectrometry Data for 1H-Imidazole-1-propanenitrile, 2-methyl-

| Ion | m/z (Expected) | Description |

|---|---|---|

| [M]⁺ | 135 | Molecular Ion |

| [M - CH₂CN]⁺ | 95 | Loss of the cyanomethyl radical |

| [C₄H₅N₂]⁺ | 81 | Fragment corresponding to the 2-methylimidazole cation |

X-ray Crystallography for Solid-State Structure Determination

As of the latest available research, detailed X-ray crystallographic data for the solid-state structure of 1H-Imidazole-1-propanenitrile, 2-methyl- has not been reported in publicly accessible literature. While crystallographic studies have been conducted on structurally similar imidazole derivatives, such as 3-(1H-Imidazol-1-yl)propanenitrile, this specific 2-methyl substituted compound has not been characterized by single-crystal X-ray diffraction.

The determination of the three-dimensional atomic arrangement of 1H-Imidazole-1-propanenitrile, 2-methyl- in its crystalline form would require the growth of a suitable single crystal, followed by its analysis using an X-ray diffractometer. Such an analysis would provide precise data on unit cell dimensions, space group, bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of its solid-state properties.

Future research in this area would be valuable for elucidating the structural effects of the 2-methyl substitution on the imidazole ring and its influence on the crystal packing and intermolecular forces compared to its unsubstituted counterpart.

Future Directions and Emerging Research Avenues for 1h Imidazole 1 Propanenitrile, 2 Methyl

Development of Green Chemistry Synthetic Routes

The synthesis of imidazole (B134444) derivatives is an area of intense focus, with a growing emphasis on environmentally friendly methodologies. Future research will likely prioritize the development of green synthetic routes for 1H-Imidazole-1-propanenitrile, 2-methyl-, moving away from traditional methods that may involve harsh conditions or toxic solvents.

Key research directions include:

Solvent-Free Synthesis: One promising approach is the adoption of one-pot, solvent-free reaction conditions. asianpubs.org This method not only reduces environmental impact by eliminating toxic organic solvents but also offers advantages such as higher yields, lower costs, and simplified procedures. asianpubs.org